

Spectroscopic Analysis of (2E)-3-(3-hydroxyphenyl)prop-2-enal: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (2E)-3-(3-hydroxyphenyl)prop-2-enal

Cat. No.: B11755336

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

(2E)-3-(3-hydroxyphenyl)prop-2-enal, a derivative of cinnamaldehyde, is a molecule of interest in various fields, including medicinal chemistry and materials science. Its chemical structure, featuring a hydroxylated phenyl ring conjugated with an unsaturated aldehyde, gives rise to a unique spectroscopic signature. This guide provides an in-depth analysis of its expected spectroscopic characteristics based on Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), compiled from data on structurally similar compounds and established spectroscopic principles.

Molecular Structure and Spectroscopic Overview

The structure of **(2E)-3-(3-hydroxyphenyl)prop-2-enal**, with the chemical formula $C_9H_8O_2$ and a molecular weight of 148.16 g/mol, is foundational to its spectroscopic properties.^[1] The key structural features influencing its spectra are the aromatic ring, the phenolic hydroxyl group, the α,β -unsaturated aldehyde system, and the trans configuration of the double bond.

[Click to download full resolution via product page](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of **(2E)-3-(3-hydroxyphenyl)prop-2-enal** is expected to show distinct signals for the aldehydic, vinylic, aromatic, and phenolic protons. The chemical shifts are influenced by the electron-withdrawing effect of the carbonyl group and the electronic effects of the hydroxyl group on the aromatic ring.

Proton Assignment	Expected Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
Aldehydic-H	9.5 - 9.7	Doublet	~7-8
Vinylic-H (β to C=O)	7.4 - 7.6	Doublet	~15-16
Vinylic-H (α to C=O)	6.6 - 6.8	Doublet of Doublets	~15-16, ~7-8
Aromatic-H	6.8 - 7.3	Multiplets	-
Phenolic-OH	5.0 - 6.0 (variable)	Singlet (broad)	-

Note: The chemical shift of the phenolic proton is highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the different carbon environments within the molecule.

Carbon Assignment	Expected Chemical Shift (δ , ppm)
Carbonyl-C	190 - 195
Aromatic-C (C-OH)	155 - 160
Vinylic-C (β to C=O)	145 - 150
Aromatic-C (quaternary)	135 - 140
Vinylic-C (α to C=O)	125 - 130
Aromatic-C	110 - 130

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of specific functional groups based on their vibrational frequencies. For **(2E)-3-(3-hydroxyphenyl)prop-2-enal**, the key absorptions are from the hydroxyl, carbonyl, and alkene moieties, as well as the aromatic ring.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

Vibrational Mode	Expected Frequency Range (cm^{-1})	Intensity
O-H Stretch (Phenolic)	3200 - 3600	Strong, Broad
C-H Stretch (Aromatic)	3000 - 3100	Medium
C-H Stretch (Aldehydic)	2700 - 2850	Medium, often two bands
C=O Stretch (Conjugated Aldehyde)	1670 - 1700	Strong
C=C Stretch (Alkene)	1620 - 1650	Medium
C=C Stretch (Aromatic)	1450 - 1600	Medium to Strong
C-O Stretch (Phenolic)	1200 - 1260	Strong
=C-H Bend (trans-Alkene)	960 - 980	Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, aiding in its identification and structural confirmation.

m/z	Proposed Fragment
148	$[M]^+$ (Molecular Ion)
147	$[M-H]^+$
131	$[M-OH]^+$
120	$[M-CO]^+$
119	$[M-CHO]^+$
91	$[C_7H_7]^+$
77	$[C_6H_5]^+$

Note: The fragmentation pattern is predicted based on the stability of the resulting carbocations and neutral losses.

Experimental Protocols

The following are generalized experimental protocols that can be adapted for the spectroscopic analysis of **(2E)-3-(3-hydroxyphenyl)prop-2-enal**.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., $CDCl_3$, $DMSO-d_6$) in an NMR tube.
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- 1H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Use tetramethylsilane (TMS) as an internal standard (0 ppm).
- ^{13}C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to 1H NMR.

- Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) using appropriate software.

IR Spectroscopy

- Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, mix a small amount of the sample with dry KBr powder and press it into a thin pellet.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm^{-1}).
- Data Processing: The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed to identify the characteristic absorption bands.

Mass Spectrometry

- Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).
- Instrumentation: Employ a mass spectrometer capable of high resolution and accuracy (e.g., Q-TOF, Orbitrap).
- Data Acquisition: Acquire the mass spectrum in the appropriate mass range to observe the molecular ion and its fragments.
- Data Analysis: Analyze the resulting mass-to-charge ratio (m/z) peaks to determine the molecular weight and fragmentation pattern.

Workflow and Relationships

The following diagrams illustrate the logical workflow for the spectroscopic analysis and the relationship between the molecular structure and the expected spectral data.

[Click to download full resolution via product page](#)

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (2E)-3-(3-hydroxyphenyl)prop-2-enal | C9H8O2 | CID 6538957 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. adichemistry.com [adichemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [Spectroscopic Analysis of (2E)-3-(3-hydroxyphenyl)prop-2-enal: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11755336#spectroscopic-analysis-of-2e-3-3-hydroxyphenyl-prop-2-enal-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com